molecular formula C15H16O6 B15195317 Diethyl 5,5'-methanediyldifuran-2-carboxylate CAS No. 30990-15-9

Diethyl 5,5'-methanediyldifuran-2-carboxylate

Cat. No.: B15195317
CAS No.: 30990-15-9
M. Wt: 292.28 g/mol
InChI Key: SVGLNEWMLNSOKF-UHFFFAOYSA-N
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Description

Diethyl 5,5’-methanediyldifuran-2-carboxylate is a chemical compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

The synthesis of diethyl 5,5’-methanediyldifuran-2-carboxylate typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method involves the use of copper-catalyzed reactions of furans with carbon tetrachloride (CCl4) and methanol (MeOH) to produce methyl furan-2-carboxylate and dimethyl furan-2,5-dicarboxylate . These intermediates can then be further reacted to form diethyl 5,5’-methanediyldifuran-2-carboxylate.

Chemical Reactions Analysis

Diethyl 5,5’-methanediyldifuran-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of furan derivatives can lead to the formation of furan-2,5-dicarboxylic acid .

Scientific Research Applications

Diethyl 5,5’-methanediyldifuran-2-carboxylate has several scientific research applications In chemistry, it is used as a precursor for the synthesis of various furan-based compoundsIn the industrial sector, it is used in the production of polymers and other materials .

Mechanism of Action

The mechanism of action of diethyl 5,5’-methanediyldifuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and functions .

Comparison with Similar Compounds

Diethyl 5,5’-methanediyldifuran-2-carboxylate can be compared with other similar compounds, such as methyl furan-2-carboxylate and dimethyl furan-2,5-dicarboxylate. These compounds share similar structural features but differ in their specific functional groups and reactivity. The unique properties of diethyl 5,5’-methanediyldifuran-2-carboxylate make it particularly useful in certain applications, such as the synthesis of specialized polymers and pharmaceuticals .

Conclusion

Diethyl 5,5’-methanediyldifuran-2-carboxylate is a versatile compound with a wide range of applications in chemistry, biology, and industry. Its unique chemical properties and reactivity make it a valuable tool for researchers and industrial chemists. Further studies on its synthesis, reactions, and applications will continue to expand our understanding of this important compound.

Properties

CAS No.

30990-15-9

Molecular Formula

C15H16O6

Molecular Weight

292.28 g/mol

IUPAC Name

ethyl 5-[(5-ethoxycarbonylfuran-2-yl)methyl]furan-2-carboxylate

InChI

InChI=1S/C15H16O6/c1-3-18-14(16)12-7-5-10(20-12)9-11-6-8-13(21-11)15(17)19-4-2/h5-8H,3-4,9H2,1-2H3

InChI Key

SVGLNEWMLNSOKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CC2=CC=C(O2)C(=O)OCC

Origin of Product

United States

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